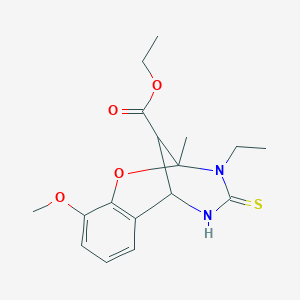
ethyl 3-ethyl-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-ethyl-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a useful research compound. Its molecular formula is C17H22N2O4S and its molecular weight is 350.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 3-ethyl-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with potential biological activities. This article explores its structural characteristics, biological activities, and relevant case studies that highlight its therapeutic potential.
Structural Characteristics
The compound has the molecular formula C17H22N2O4S, indicating a rich array of functional groups that contribute to its chemical properties. The structural features include:
- Benzoxadiazocine ring system : A fused bicyclic structure that may influence its biological interactions.
- Thioxo group : This functional group can undergo oxidation and reduction reactions, which are crucial for its reactivity and potential biological activity.
- Methoxy and ethyl substituents : These groups enhance solubility and may affect the compound's interaction with biological targets.
Table 1: Structural Features of Ethyl 3-Ethyl-10-Methoxy-2-Methyl-4-Thioxo
| Feature | Description |
|---|---|
| Molecular Formula | C17H22N2O4S |
| Ring System | Benzoxadiazocine |
| Functional Groups | Thioxo, Methoxy, Ethyl |
| Potential Reactivity | Oxidation to sulfoxides or sulfones |
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For example, derivatives of benzoxadiazocine have shown promising results against various cancer cell lines. The compound's mechanism of action may involve the inhibition of thymidylate synthase (TS), an essential enzyme in DNA synthesis.
Case Study: Thymidylate Synthase Inhibition
In studies involving related compounds, significant TS inhibitory activity was observed with IC50 values ranging from 1.95 to 4.24 μM. These results suggest that ethyl 3-ethyl-10-methoxy-2-methyl-4-thioxo could potentially act as a lead compound in anticancer drug development .
Antimicrobial Activity
The compound's thioxo group may also contribute to antimicrobial properties. Similar compounds have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing good inhibition rates.
Table 2: Biological Activity Summary
| Activity Type | Target Organisms/Enzymes | IC50 Values (μM) |
|---|---|---|
| Anticancer | Thymidylate Synthase | 1.95 - 4.24 |
| Antimicrobial | E. coli, S. aureus | Good inhibition |
The biological activity of ethyl 3-ethyl-10-methoxy-2-methyl-4-thioxo is likely linked to its ability to bind to specific enzymes and receptors involved in cellular processes. Ongoing research aims to elucidate these interactions further.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational methods provide insights into how structural features influence biological activity.
Properties
IUPAC Name |
ethyl 10-ethyl-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-5-19-16(24)18-13-10-8-7-9-11(21-4)14(10)23-17(19,3)12(13)15(20)22-6-2/h7-9,12-13H,5-6H2,1-4H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMHFWZWPBFLNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=S)NC2C(C1(OC3=C2C=CC=C3OC)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














